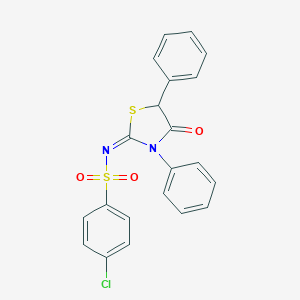
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide, also known as COTBS, is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties. This compound is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-diphenyl-2-thioxo-4-imidazolidinone, which results in the formation of COTBS. The synthesis method is simple and efficient, making it a popular choice for researchers.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide is based on its ability to bind to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting kinase activity. The exact mechanism of this compound binding to the ATP-binding site is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects are attributed to its ability to inhibit protein kinases involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide in lab experiments is its high potency and specificity towards protein kinases. This allows researchers to selectively inhibit the activity of specific kinases and study their role in various cellular processes. However, one of the limitations of using this compound is its potential toxicity towards non-target proteins. Therefore, it is important to use appropriate controls and concentrations in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide in scientific research. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is the development of more potent and selective analogs of this compound. Additionally, the mechanism of this compound binding to protein kinases needs to be further elucidated to improve its efficacy and selectivity.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to selectively inhibit protein kinases. Its simple synthesis method, high potency, and specificity make it a popular choice for researchers. This compound has several potential applications in the fields of cancer research, angiogenesis, and inflammation. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-diphenyl-2-thioxo-4-imidazolidinone in the presence of a base such as triethylamine. The reaction proceeds smoothly, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a protein kinase inhibitor. This compound has been shown to inhibit the activity of several protein kinases, including Akt, PDK1, and SGK1. This makes it a valuable tool for studying the role of these kinases in various cellular processes.
Eigenschaften
Molekularformel |
C21H15ClN2O3S2 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
(NE)-4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C21H15ClN2O3S2/c22-16-11-13-18(14-12-16)29(26,27)23-21-24(17-9-5-2-6-10-17)20(25)19(28-21)15-7-3-1-4-8-15/h1-14,19H/b23-21+ |
InChI-Schlüssel |
ADOPIQMSCCFUHR-XTQSDGFTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2C(=O)N(/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)


![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)




![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)

